REACTION_CXSMILES
|
[CH:1]1([N:4]2[C:8]([N+:9]([O-])=O)=[CH:7][N:6]=[CH:5]2)[CH2:3][CH2:2]1>[Pd].CO>[CH:1]1([N:4]2[C:8]([NH2:9])=[CH:7][N:6]=[CH:5]2)[CH2:3][CH2:2]1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
DISTILLATION
|
Details
|
Thereafter, the solvent was distilled away under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C=NC=C1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg | |
YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |